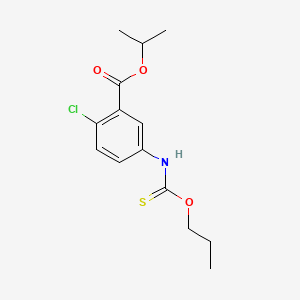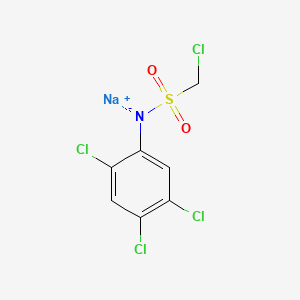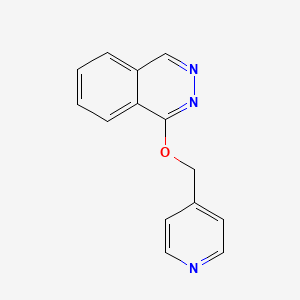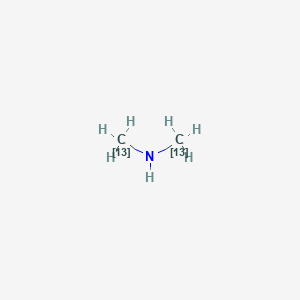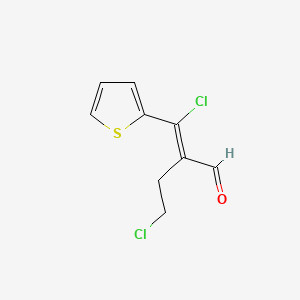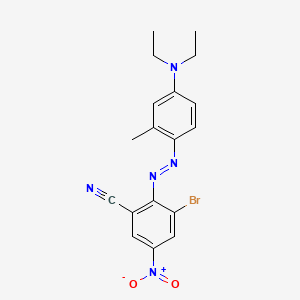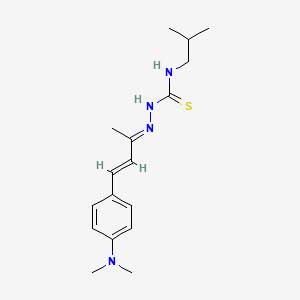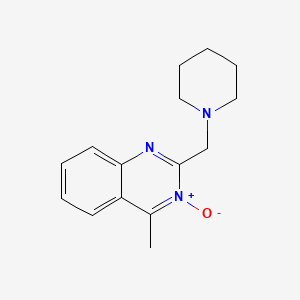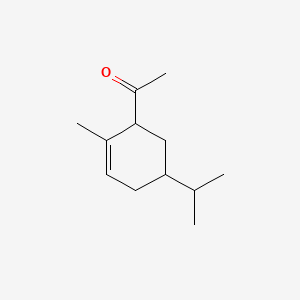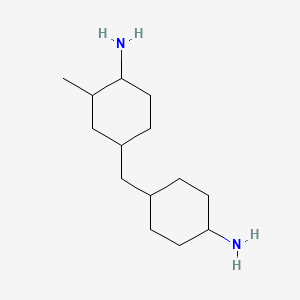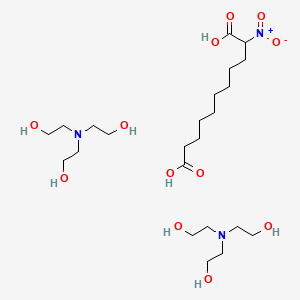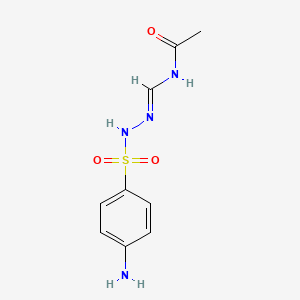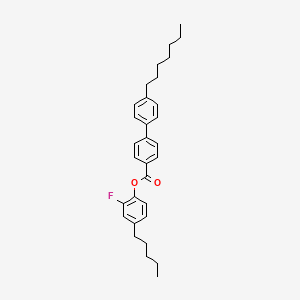
2-Fluoro-4-pentylphenyl 4'-heptyl(1,1'-biphenyl)-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Haynes 282 is typically produced through a series of metallurgical processes. The alloying elements, including nickel, chromium, cobalt, molybdenum, and titanium, are melted together in a vacuum induction furnace. The molten alloy is then cast into ingots, which are subsequently hot-worked and heat-treated to achieve the desired microstructure and mechanical properties .
Industrial Production Methods
The industrial production of Haynes 282 involves several key steps:
Melting: The raw materials are melted in a vacuum induction furnace to form a homogeneous molten alloy.
Casting: The molten alloy is cast into ingots or billets.
Hot Working: The ingots are hot-worked through processes such as forging, rolling, or extrusion to refine the grain structure.
Heat Treatment: The alloy undergoes a series of heat treatments, including solution annealing and aging, to enhance its mechanical properties and microstructure.
Chemical Reactions Analysis
Types of Reactions
Haynes 282 undergoes several types of chemical reactions, including oxidation, precipitation, and phase transformations. The alloy forms a protective oxide layer on its surface when exposed to high temperatures, which helps to prevent further oxidation and corrosion .
Common Reagents and Conditions
The oxidation resistance of Haynes 282 is enhanced by the presence of chromium and aluminum in the alloy, which form stable oxide layers. The alloy is also resistant to carburization and sulfidation, making it suitable for use in harsh environments .
Major Products Formed
The major products formed during the oxidation of Haynes 282 include chromium oxide (Cr2O3) and aluminum oxide (Al2O3), which provide a protective barrier against further oxidation .
Scientific Research Applications
Haynes 282 is extensively used in scientific research due to its exceptional high-temperature properties. Some of its key applications include:
Aerospace Engineering: Used in the manufacture of turbine blades, combustion chambers, and other critical components in jet engines.
Industrial Gas Turbines: Employed in the production of components for industrial gas turbines, such as turbine discs and seals.
Nuclear Reactors: Utilized in the construction of components for nuclear reactors due to its resistance to radiation damage and high-temperature stability.
Chemical Processing: Applied in chemical processing equipment that operates under high temperatures and corrosive conditions
Mechanism of Action
The high-temperature strength and stability of Haynes 282 are primarily attributed to its microstructure, which consists of a gamma (γ) matrix strengthened by gamma-prime (γ’) precipitates. The γ’ phase is a coherent, ordered phase that imparts high-temperature strength and creep resistance to the alloy. The presence of carbides, such as M23C6 and M6C, also contributes to the alloy’s mechanical properties by providing additional strengthening mechanisms .
Comparison with Similar Compounds
Similar Compounds
Haynes 282 is often compared to other nickel-based superalloys, such as Inconel 718 and Waspaloy. These alloys share similar high-temperature properties and are used in comparable applications.
Uniqueness
Haynes 282 stands out due to its superior creep resistance and thermal stability at temperatures up to 800°C. It also offers better fabricability and weldability compared to some other superalloys, making it a preferred choice for complex components that require extensive machining and welding .
Properties
CAS No. |
84176-66-9 |
|---|---|
Molecular Formula |
C31H37FO2 |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
(2-fluoro-4-pentylphenyl) 4-(4-heptylphenyl)benzoate |
InChI |
InChI=1S/C31H37FO2/c1-3-5-7-8-10-11-24-13-16-26(17-14-24)27-18-20-28(21-19-27)31(33)34-30-22-15-25(23-29(30)32)12-9-6-4-2/h13-23H,3-12H2,1-2H3 |
InChI Key |
WXBFYDUGSIDWBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=C(C=C(C=C3)CCCCC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


